Bexagliflozin - 1118567-05-7

Bexagliflozin

Catalog Number: EVT-261805
CAS Number: 1118567-05-7
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bexagliflozin is a potent and highly selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) [, , , ]. SGLT2 is a protein primarily found in the kidneys responsible for reabsorbing glucose from the filtrate back into the bloodstream []. By inhibiting SGLT2, Bexagliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels [, , , ].

While primarily investigated for its role in managing glycemia in type 2 diabetes mellitus (T2DM) [1, 2, 4, 5, 7-9, 11-14, 16, 18-21, 23], Bexagliflozin is also being explored for its potential benefits in treating essential hypertension and chronic kidney disease [, ].

Future Directions
  • Long-term cardiovascular and renal outcomes: Conducting large-scale, long-term clinical trials to assess Bexagliflozin's impact on cardiovascular and renal endpoints in patients with T2DM, CKD, and heart failure [, ].
  • Optimizing treatment strategies: Conducting comparative effectiveness studies with other SGLT2 inhibitors and antidiabetic medications to determine optimal treatment regimens and patient populations that would benefit most from Bexagliflozin [, , , , ].

Dapagliflozin

  • Compound Description: Dapagliflozin is a highly selective, orally administered inhibitor of sodium-glucose cotransporter 2 (SGLT2) []. It is approved for the treatment of type 2 diabetes mellitus (T2DM).
  • Relevance: Dapagliflozin serves as a direct comparator to Bexagliflozin in a randomized, double-blind, active-controlled trial []. The study, conducted in Chinese patients with T2DM inadequately controlled by Metformin, aimed to compare the efficacy and safety of both SGLT2 inhibitors. Results indicated that Bexagliflozin exhibited similar efficacy and safety profiles to Dapagliflozin in this population [].

Canagliflozin

  • Compound Description: Canagliflozin is an orally bioavailable inhibitor of SGLT2, indicated for improving glycemic control in adults with T2DM [, ].
  • Relevance: Canagliflozin is mentioned alongside Bexagliflozin and other SGLT2 inhibitors in a review discussing their efficacy and safety for T2DM management [, ]. The review highlights the therapeutic potential of SGLT2 inhibitors, including Bexagliflozin and Canagliflozin, for reducing hyperglycemia and potential benefits in managing cardiovascular risks associated with T2DM [, ].

Empagliflozin

  • Compound Description: Empagliflozin is a potent, reversible, and selective SGLT2 inhibitor [, ]. It is used in the treatment of T2DM and has demonstrated beneficial effects on cardiovascular outcomes in clinical trials.
  • Relevance: Empagliflozin is discussed alongside Bexagliflozin as an example of an SGLT2 inhibitor with established benefits in managing T2DM and cardiovascular risk [, ]. While Bexagliflozin is a newer agent, Empagliflozin’s robust clinical evidence serves as a benchmark for Bexagliflozin's potential therapeutic profile [].

Ertugliflozin

  • Compound Description: Ertugliflozin is another SGLT2 inhibitor approved for use in adults with T2DM to improve glycemic control [, ].
  • Relevance: Similar to Canagliflozin, Ertugliflozin is mentioned in the context of Bexagliflozin’s approval as a novel SGLT2 inhibitor for T2DM management [, ]. The availability of multiple SGLT2 inhibitors, including Bexagliflozin and Ertugliflozin, provides clinicians with various options for personalized treatment strategies for patients with T2DM [, ].

Sitagliptin

  • Compound Description: Sitagliptin belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, also used for managing blood sugar levels in adults with T2DM [].
  • Relevance: A randomized, double-blind, active-controlled trial directly compared Bexagliflozin with Sitagliptin as adjunctive therapy to Metformin for treating T2DM []. This head-to-head comparison aimed to evaluate the relative safety and effectiveness of these two drugs from different classes for managing hyperglycemia in T2DM patients.

Glimepiride

  • Compound Description: Glimepiride is a sulfonylurea medication that stimulates insulin secretion from the pancreas, used to lower blood glucose levels in individuals with T2DM [].
  • Relevance: A 96-week clinical trial compared the effectiveness and safety of Bexagliflozin to Glimepiride, both used as add-on therapies to Metformin, in adults with T2DM []. This study aimed to understand the long-term impact of Bexagliflozin compared to a well-established medication like Glimepiride in managing T2DM.

Metformin

  • Compound Description: Metformin is a biguanide medication considered a first-line treatment for T2DM. It works by reducing hepatic glucose production and improving insulin sensitivity [, , , ].
  • Relevance: Metformin consistently appears in studies related to Bexagliflozin, highlighting its widespread use in T2DM management. Many trials investigating Bexagliflozin's efficacy and safety include patients already on Metformin therapy, assessing Bexagliflozin’s role as an add-on treatment [, , , ].
Source and Classification

Bexagliflozin is synthesized as part of a broader category of glucose-lowering agents known as SGLT2 inhibitors. These agents work by decreasing glucose reabsorption in the renal proximal tubule, leading to increased urinary glucose excretion and lowered blood glucose levels. It is marketed under the brand name Brenzavvy and has been evaluated for its efficacy in clinical trials, demonstrating significant benefits in glycemic control and weight management .

Synthesis Analysis

The synthesis of Bexagliflozin involves a multi-step process designed to achieve high purity and yield. The key steps include:

  1. Condensation Reaction: Initial formation of an intermediate compound through condensation.
  2. Deprotection: Removal of protective groups to reveal functional sites necessary for subsequent reactions.
  3. Reduction: Utilization of reducing agents such as triethylsilane to convert specific functional groups.
  4. Acetylation: Introduction of acetyl groups to stabilize the intermediate.
  5. Hydrolysis: Final conversion of the acetylated compound into Bexagliflozin through hydrolysis using an inorganic base .

The process emphasizes the use of safe solvents such as methanol and ethanol, and avoids hazardous reagents like boron trifluoride etherate, enhancing industrial viability .

Molecular Structure Analysis

Bexagliflozin's molecular formula is C17_{17}H20_{20}O5_{5}S, with a molecular weight of approximately 348.40 g/mol. The structure features:

  • A cyclopropyloxyethoxy group that contributes to its selectivity for the SGLT2 transporter.
  • A phenolic structure that plays a crucial role in binding affinity.
  • Specific stereochemistry that enhances its pharmacological profile.

The compound's three-dimensional conformation allows it to interact effectively with the SGLT2 protein, facilitating its mechanism of action .

Chemical Reactions Analysis

Bexagliflozin undergoes several chemical reactions during its synthesis:

  • Electrophilic Aromatic Substitution: This reaction introduces substituents onto the aromatic ring, essential for forming key intermediates.
  • Reduction Reactions: Involving triethylsilane, these reactions convert functional groups while maintaining structural integrity.
  • Acetylation and Hydrolysis: These steps are critical for modifying the compound's reactivity and solubility characteristics.

These reactions are carefully controlled to optimize yields and purities, with parameters such as temperature and reaction time being crucial for successful synthesis .

Mechanism of Action

Bexagliflozin operates by inhibiting the sodium-glucose cotransporter 2, which is primarily located in the kidneys. By blocking this transporter:

  • It reduces glucose reabsorption from urine back into the bloodstream.
  • It increases urinary glucose excretion, thereby lowering blood glucose levels without affecting insulin secretion from pancreatic beta cells.

This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits by reducing hyperfiltration pressure in the kidneys .

Physical and Chemical Properties Analysis

Key physical and chemical properties of Bexagliflozin include:

  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary but typically falls within a standard range for similar compounds.

These properties influence its formulation and delivery methods, impacting bioavailability and therapeutic effectiveness .

Applications

Bexagliflozin has several significant applications:

  1. Diabetes Management: Primarily used for controlling blood sugar levels in patients with type 2 diabetes mellitus.
  2. Chronic Kidney Disease Treatment: Shows promise in slowing disease progression in patients with chronic kidney disease stages 3a and 3b.
  3. Cardiovascular Health: Emerging evidence suggests benefits in cardiovascular risk reduction, although further studies are needed to confirm these effects.

Properties

CAS Number

1118567-05-7

Product Name

Bexagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H29ClO7

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1

InChI Key

BTCRKOKVYTVOLU-SJSRKZJXSA-N

SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Solubility

Slightly soluble

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(2-cyclopropoxyethoxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
bexagliflozin

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.